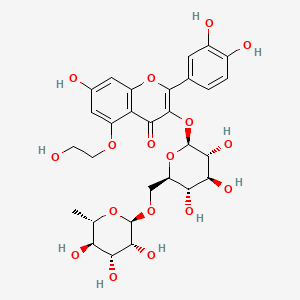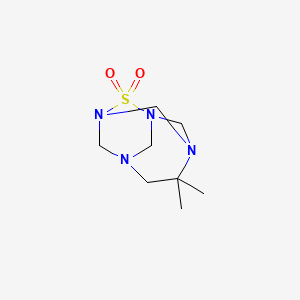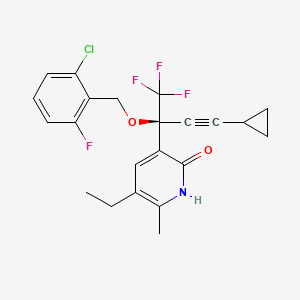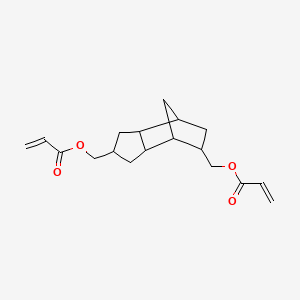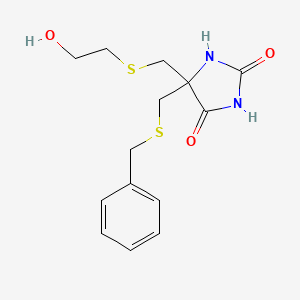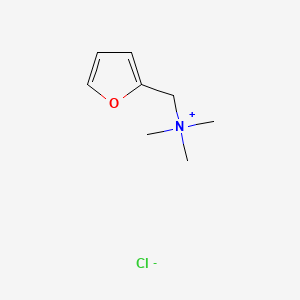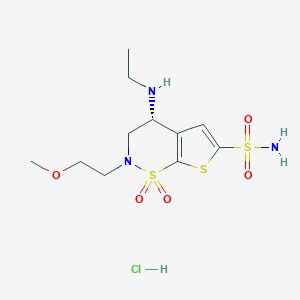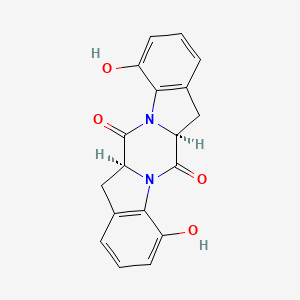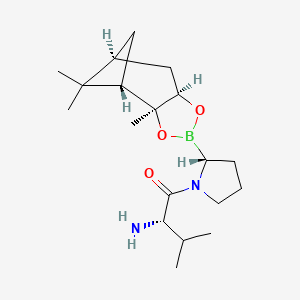
(20S)-Protopanaxadiol metabolite M1-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(20S)-Protopanaxadiol metabolite M1-2 is a derivative of protopanaxadiol, a type of dammarane-type triterpenoid saponin found in ginseng. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is a significant metabolite in the study of ginseng’s pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (20S)-Protopanaxadiol metabolite M1-2 typically involves the hydrolysis of ginsenosides, which are glycosylated derivatives of protopanaxadiol. The hydrolysis process can be carried out using acidic or enzymatic methods. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid under controlled conditions, while enzymatic hydrolysis employs specific enzymes like β-glucosidase to selectively cleave the glycosidic bonds.
Industrial Production Methods: Industrial production of this compound often utilizes biotransformation processes. Microbial fermentation using strains such as Aspergillus niger or Bacillus subtilis can efficiently convert ginsenosides to this compound. This method is preferred due to its high yield and environmentally friendly nature.
化学反応の分析
Types of Reactions: (20S)-Protopanaxadiol metabolite M1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN) to introduce various functional groups.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, ketones, and carboxylic acids, which can further be utilized in various chemical and pharmaceutical applications.
科学的研究の応用
(20S)-Protopanaxadiol metabolite M1-2 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to cell signaling pathways and gene expression.
Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: this compound is utilized in the development of health supplements and functional foods due to its therapeutic properties.
作用機序
The mechanism of action of (20S)-Protopanaxadiol metabolite M1-2 involves its interaction with various molecular targets and pathways. It modulates the activity of key enzymes and receptors involved in inflammation, apoptosis, and cell proliferation. For instance, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
類似化合物との比較
- Ginsenoside Rb1
- Ginsenoside Rg3
- Compound K
Comparison: (20S)-Protopanaxadiol metabolite M1-2 is unique due to its specific metabolic pathway and distinct pharmacological profile. Unlike ginsenoside Rb1 and Rg3, which are glycosylated, this compound is an aglycone, making it more lipophilic and potentially more bioavailable. Compound K, another metabolite, shares some similarities but differs in its glycosylation pattern and resultant biological activities.
特性
CAS番号 |
141979-08-0 |
|---|---|
分子式 |
C30H52O4 |
分子量 |
476.7 g/mol |
IUPAC名 |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27-,28+,29+,30-/m0/s1 |
InChIキー |
DOAJFZJEGHSYOI-BVGXOPESSA-N |
異性体SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


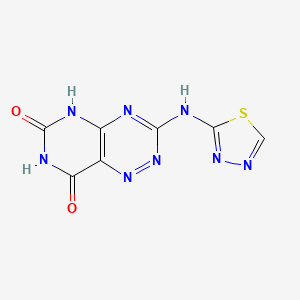
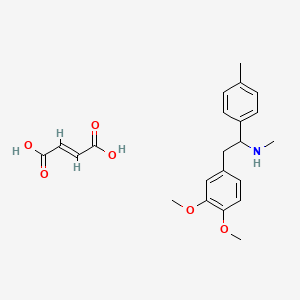
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
